6-Ethoxy-5-methylnicotinaldehyde: A Technical Overview of Chemical Properties and Synthetic Methodologies
6-Ethoxy-5-methylnicotinaldehyde: A Technical Overview of Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the known chemical properties of 6-Ethoxy-5-methylnicotinaldehyde. Due to the limited availability of detailed experimental data for this specific compound in published literature, this document also presents generalized, representative protocols for the synthesis and characterization of substituted nicotin-aldehydes and related pyridine derivatives. These methodologies are based on established chemical principles and published procedures for analogous structures, offering a valuable resource for researchers working with this class of compounds.
Core Chemical Properties
6-Ethoxy-5-methylnicotinaldehyde, also known by its alternative name 6-ethoxy-5-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative. The table below summarizes its fundamental chemical identifiers and properties.
| Property | Value | Source |
| CAS Number | 1128-75-2, 1224604-16-3 | Parchem[1] |
| Molecular Formula | C₉H₁₁NO₂ | Parchem[1] |
| Molecular Weight | 165.19 g/mol | Parchem[1] |
| Predicted Boiling Point | 273.6 ± 35.0 °C | N/A |
| Predicted Density | 1.093 ± 0.06 g/cm³ | N/A |
Note: Boiling point and density are predicted values and have not been experimentally verified in the available literature.
Synthesis of Substituted Nicotin-aldehydes: A General Approach
A representative synthetic workflow is illustrated below:
Caption: Generalized synthetic pathway for substituted nicotin-aldehydes.
Representative Experimental Protocol: Oxidation of a Substituted Pyridinyl-methanol
This protocol is a generalized procedure and would require optimization for the specific synthesis of 6-Ethoxy-5-methylnicotinaldehyde.
1. Reaction Setup:
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A solution of the precursor alcohol, (6-ethoxy-5-methylpyridin-3-yl)methanol, is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
2. Oxidation:
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A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
3. Work-up:
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Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant residues. The filtrate is then concentrated under reduced pressure.
4. Purification:
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The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Characterization of Pyridine Derivatives: Standard Analytical Techniques
The structural elucidation and purity assessment of synthesized compounds like 6-Ethoxy-5-methylnicotinaldehyde would typically involve a combination of spectroscopic and chromatographic methods.
A standard characterization workflow is depicted below:
Caption: A typical workflow for the characterization of a novel synthesized compound.
Expected Spectral Data
While specific spectral data for 6-Ethoxy-5-methylnicotinaldehyde is not available, the following are expected characteristic signals based on its structure:
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¹H NMR: Protons of the ethoxy group (a triplet and a quartet), the methyl group (a singlet), the aldehyde proton (a singlet), and two aromatic protons on the pyridine ring (two singlets or doublets).
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¹³C NMR: Carbon signals corresponding to the ethoxy group, the methyl group, the aldehyde carbonyl carbon, and the six carbons of the pyridine ring.
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IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-O stretching of the ether, and C=N and C=C stretching of the pyridine ring.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of 6-Ethoxy-5-methylnicotinaldehyde or its involvement in any specific signaling pathways. Further research would be required to investigate its potential pharmacological effects.
Conclusion
This technical guide provides the currently available chemical information for 6-Ethoxy-5-methylnicotinaldehyde. The absence of detailed experimental data in the literature necessitates the use of generalized protocols for synthesis and characterization, which can serve as a foundational guide for researchers. Further empirical studies are essential to fully elucidate the chemical, physical, and biological properties of this compound.
